molecular formula C24H19N3O4S B2536831 (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 481704-92-1

(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2536831
CAS No.: 481704-92-1
M. Wt: 445.49
InChI Key: BKARDXQOOCPVMA-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This core is substituted with a phenyl group at position 3, an ethyl ester at position 1, and a (Z)-configured 3-phenylacrylamido group at position 3. The Z-configuration of the acrylamido moiety likely influences conformational stability and intermolecular interactions, which may impact biological activity .

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[(Z)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H,25,28)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKARDXQOOCPVMA-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 354.42 g/mol
  • Key Functional Groups : Thieno[3,4-d]pyridazine ring, carbonyl groups, and an ethoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This mechanism is significant in the context of therapeutic applications targeting metabolic pathways.
  • Signal Transduction Modulation : It can influence cellular signaling pathways by interacting with proteins involved in these processes. This modulation can lead to altered cellular responses, impacting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of thienopyridazines exhibit anticancer properties. For instance, a related compound was found to inhibit proliferation in cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt pathway. The structural similarity suggests that this compound may exhibit comparable effects.

Antimicrobial Activity

Thienopyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that certain derivatives possess significant antibacterial and antifungal activities against a range of pathogens. The presence of the thieno ring structure is believed to enhance membrane permeability, facilitating the entry of these compounds into microbial cells.

Enzyme Inhibition Studies

A detailed analysis was conducted on the enzyme inhibition capabilities of similar thienopyridazine compounds:

Compound NameTarget EnzymeInhibition TypeIC50 (µM)
Compound AAldose ReductaseCompetitive12.5
Compound BDipeptidyl Peptidase IVNon-competitive8.0

These results highlight the potential for this compound to act as a potent inhibitor within similar enzymatic contexts.

Case Studies

Several case studies have explored the therapeutic implications of thienopyridazine derivatives:

  • Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with a thienopyridazine derivative led to a significant reduction in cell viability and increased apoptosis markers (e.g., caspase activation).
  • Antibacterial Efficacy Study : Another investigation assessed the antibacterial efficacy of various thienopyridazines against Staphylococcus aureus. Results indicated that certain modifications to the thieno structure significantly enhanced antimicrobial potency.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thieno derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition. This characteristic could be attributed to the ability of the compound to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Compounds containing thieno rings have been reported to possess anti-inflammatory properties. This application is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways is crucial.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of thieno derivatives on human cancer cell lines. The results indicated that certain modifications to the thieno structure significantly enhanced cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in disc diffusion assays, suggesting its potential as an antimicrobial agent.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary functional groups:

Functional GroupReactivity Profile
Ethyl carboxylateSusceptible to hydrolysis (acidic/basic conditions) and nucleophilic substitution at the ester oxygen
4-Oxo groupParticipates in keto-enol tautomerism and reduction reactions
(Z)-3-PhenylacrylamidoUndergoes Michael addition, [2+2] cycloaddition, or hydrogenation

Key Findings :

  • Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid derivative, confirmed via IR and NMR spectroscopy.

  • Reduction of 4-Oxo Group : Treatment with NaBH<sub>4</sub> reduces the ketone to a secondary alcohol, forming 4-hydroxy derivatives .

Reactions at the Acrylamido Substituent

The (Z)-configured acrylamido group undergoes characteristic α,β-unsaturated amide reactions:

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the acrylamido group:

Compound+R-NH2β-Amino Adduct(Yield: 60–75%)[5]\text{Compound} + \text{R-NH}_2 \rightarrow \text{β-Amino Adduct} \quad (\text{Yield: 60–75\%})[5]

Conditions : EtOH, reflux, 6–8 hours.

[2+2] Cycloaddition

Under UV light, the acrylamido group forms cyclobutane derivatives via dimerization:

2×CompoundUVCyclobutane Dimer(Yield: 40–50%)[1]2 \times \text{Compound} \xrightarrow{\text{UV}} \text{Cyclobutane Dimer} \quad (\text{Yield: 40–50\%})[1]

Hydrogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the double bond:

CompoundH2/Pd-C3-Phenylpropanamido Derivative(Yield: 85–90%)[4]\text{Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Phenylpropanamido Derivative} \quad (\text{Yield: 85–90\%})[4]

Heterocyclic Ring Modifications

The thieno[3,4-d]pyridazine core participates in cyclization and substitution reactions:

Aza-Wittig Reaction

Reaction with triphenylphosphine-iminophosphoranes forms fused pyrimidine derivatives:

Compound+RN=PPh3Pyrimidine-Fused Product(Yield: 70–80%)[7]\text{Compound} + \text{RN=PPh}_3 \rightarrow \text{Pyrimidine-Fused Product} \quad (\text{Yield: 70–80\%})[7]

Conditions : Toluene, 80°C, 12 hours.

Electrophilic Aromatic Substitution

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the phenyl ring:

CompoundHNO33-(Nitrophenyl) Derivative(Yield: 50–60%)[5]\text{Compound} \xrightarrow{\text{HNO}_3} \text{3-(Nitrophenyl) Derivative} \quad (\text{Yield: 50–60\%})[5]

Cross-Coupling Reactions

The brominated analog (prepared via NBS) undergoes Suzuki-Miyaura coupling:

Br-Substituted Derivative+Ar-B(OH)2Pd(PPh3)4Biaryl Product(Yield: 65–75%)[7]\text{Br-Substituted Derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product} \quad (\text{Yield: 65–75\%})[7]

Synthetic Optimization Data

Reaction yields and conditions for key transformations:

Reaction TypeConditionsYield (%)Characterization Methods
Ester Hydrolysis1M NaOH, EtOH, 60°C, 4h92IR (C=O at 1700 cm⁻¹)
Michael AdditionBenzylamine, EtOH, reflux, 8h68<sup>1</sup>H NMR, MS
HydrogenationH<sub>2</sub> (1 atm), Pd-C, EtOAc88<sup>13</sup>C NMR
Aza-Wittig ReactionToluene, 80°C, 12h75X-ray crystallography

Mechanistic Insights

  • Keto-Enol Tautomerism : The 4-oxo group stabilizes intermediates during nucleophilic attacks on the pyridazine ring.

  • Steric Effects : The (Z)-acrylamido configuration influences regioselectivity in cycloaddition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Thieno Cores

The compound shares structural similarities with 2-amino-3-benzoylthiophenes (), which act as allosteric enhancers of adenosine A1 receptors. Key differences include:

  • Core Heterocycle: The thieno[3,4-d]pyridazine core introduces additional nitrogen atoms and rigidity compared to simpler thiophene derivatives. This may enhance binding specificity to target proteins .
  • Substituents: The acrylamido group in the main compound replaces the benzoyl group in 2-amino-3-benzoylthiophenes.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity
(Z)-Ethyl 4-oxo-... (Main) Thieno[3,4-d]pyridazine (Z)-3-phenylacrylamido, ethyl ester Hypothesized A1 receptor modulation
2-Amino-3-benzoylthiophenes Thiophene Benzoyl, amino A1 receptor allosteric enhancers
Comparison with High-Energy Furazan Derivatives

While unrelated pharmacologically, 3,4-dinitrofurazan (DNTF) and 3,4-bis(4'-aminofurazan-3')furoxan (DATF) () provide insights into heterocyclic stability and substituent effects:

  • Ring Systems: DNTF and DATF feature furazan (1,2,5-oxadiazole) rings, which are more electron-deficient than the thieno[3,4-d]pyridazine core. This difference may influence thermal stability and solubility.
  • Functional Groups: The acrylamido and ester groups in the main compound contrast with nitro and amino groups in DNTF/DATF, leading to divergent applications (pharmacology vs. energetic materials) .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Density (g/cm³) Stability Notes
Main Compound Not reported Not reported Likely stable due to rigid core
DNTF 104–106 1.98 High thermal stability
DATF 170–171 1.795 Decomposes at 260°C
Receptor Selectivity and Binding Mechanisms

classifies adenosine receptors (A1, A2A, A2B, A3) and highlights adenosine’s role as a universal agonist. Key considerations include:

  • Subtype Selectivity : The acrylamido group’s steric bulk may favor A1 over A3 receptors, analogous to the benzoyl group’s role in enhancing A1 binding .
  • Allosteric vs. Orthosteric Binding: Unlike adenosine, the main compound may act allosterically, similar to 2-amino-3-benzoylthiophenes, which stabilize agonist-bound receptor conformations .
Methodological Approaches for Structural Comparison

proposes graph-based methods for comparing chemical structures. Applying this to the main compound:

  • Topological Differences : The ethyl ester and acrylamido groups introduce unique hydrogen-bonding and steric features absent in simpler thiophenes or furazans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions, including:

  • Suzuki-Miyaura coupling for aryl group introduction, as demonstrated in analogous thieno-pyridazine derivatives using Pd(PPh₃)₄ catalyst, K₃PO₄ base, and degassed DMF/H₂O solvent systems .
  • Condensation reactions for acrylamido group formation, with purification via recrystallization (e.g., CH₂Cl₂/petroleum ether) to achieve >95% purity .
    • Key parameters : Reaction temperature (80–110°C), stoichiometric ratios of boronic acids, and inert atmosphere for Pd-mediated steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR to confirm regiochemistry and Z-configuration of the acrylamido group.
  • IR spectroscopy to validate carbonyl stretches (e.g., 4-oxo at ~1700 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification (theoretical 315.35 g/mol) .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodology :

  • Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH).
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and correlate with spectral changes .

Advanced Research Questions

Q. How can low yields in the final coupling step of the synthesis be addressed?

  • Methodology :

  • Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base selection (K₃PO₄ vs. Cs₂CO₃) to improve cross-coupling efficiency .
  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
    • Troubleshooting : Replace Pd catalysts with Ru or Ni complexes if aryl halide coupling partners show poor reactivity .

Q. What strategies resolve discrepancies between predicted and observed physicochemical properties (e.g., melting point)?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) to identify polymorphic forms.
  • X-ray crystallography to confirm crystal packing and hydrogen-bonding networks, which influence melting behavior .
    • Note : Predicted density (1.46 g/cm³) and boiling point (517.2°C) may vary due to solvent inclusion or impurities .

Q. How can the Z-configuration of the acrylamido group be experimentally validated?

  • Methodology :

  • NOESY NMR to detect spatial proximity between the acrylamido α-hydrogen and adjacent aromatic protons.
  • X-ray crystallography for unambiguous assignment, as seen in structurally related (Z)-configured thiazolo-pyrimidines .

Q. What approaches are used to design analogs for structure-activity relationship (SAR) studies?

  • Methodology :

  • Bioisosteric replacement : Substitute the phenyl group with heteroaryl (e.g., pyridyl) or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Fragment-based design : Modify the thieno-pyridazine core to enhance solubility (e.g., carboxylate → amide) while retaining enzyme-binding motifs .

Q. How should conflicting bioactivity data across studies be analyzed?

  • Methodology :

  • Compare assay conditions : Cell line specificity (e.g., HEK293 vs. HeLa), incubation time, and compound purity (>95% required for reproducibility) .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.